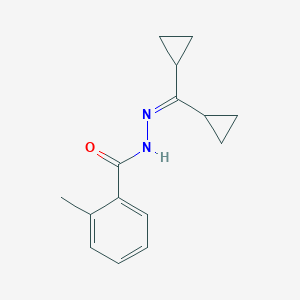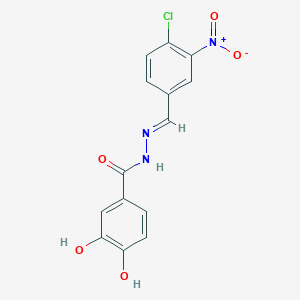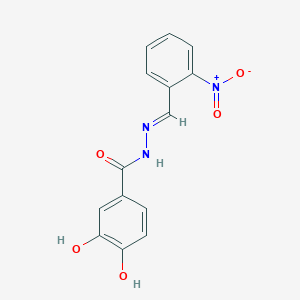![molecular formula C12H7BrF3NOS B323732 (E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a bromothiophene moiety and a trifluoromethoxy-substituted aniline, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromothiophene and trifluoromethoxy groups contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(trifluoromethoxy)aniline
- N-[(E)-(5-fluorothiophen-2-yl)methylidene]-4-(trifluoromethoxy)aniline
- N-[(E)-(5-iodothiophen-2-yl)methylidene]-4-(trifluoromethoxy)aniline
Uniqueness
(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. This combination of functional groups makes it a versatile compound for diverse applications in research and industry.
Properties
Molecular Formula |
C12H7BrF3NOS |
|---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C12H7BrF3NOS/c13-11-6-5-10(19-11)7-17-8-1-3-9(4-2-8)18-12(14,15)16/h1-7H |
InChI Key |
BMNSPMPBFKXKTK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=CC=C(S2)Br)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=C(S2)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B323649.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B323650.png)

![3,4-dihydroxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323655.png)


![N-[4-(dimethylamino)benzylidene]-2-fluoro-5-nitroaniline](/img/structure/B323660.png)
![(6E)-4-bromo-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323661.png)
![4-{[(2-Fluoro-5-nitrophenyl)imino]methyl}benzonitrile](/img/structure/B323663.png)
![(1Z)-1-[(2-fluoro-5-nitroanilino)methylidene]naphthalen-2-one](/img/structure/B323666.png)
![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B323667.png)
![N-(4-chlorophenyl)-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B323670.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B323671.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B323672.png)
